2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile
Overview
Description
“2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers due to their diverse biological activities . The total synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside was commenced from the Sonogashira reaction between acetoxyaryl iodide and alkyne .Molecular Structure Analysis
Indole is a significant heterocyclic system in natural products and drugs. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .Physical and Chemical Properties Analysis
Indole is a white or colorless solid that is highly soluble in water and other polar solvents . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications
Biosynthesis of Plant Hormones
- Indole-3-Acetic Acid Synthesis : A study by (Kobayashi et al., 1993) details the biosynthesis of indole-3-acetic acid, a major auxin in plants. This process involves the transformation of indole-3-acetonitrile to indole-3-acetic acid via nitrilase enzymes.
Novel Research Tools
- Tagged and Carrier-Linked Auxin : Research by (Ilić et al., 2005) introduces derivatives of indole-3-acetic acid for the creation of immobilized and carrier-linked forms. These can be used for biochemical tagging or as molecular probes.
Organic Synthesis
- Construction of Indole Skeletons : A palladium-catalyzed tandem addition/cyclization reaction for constructing indole skeletons is described in the study by (Yu et al., 2017). This method involves the use of 2-(2-aminoaryl)acetonitriles.
- Synthesis of Novel Substituted Indoles : Gadegoni and Manda (2013) synthesized novel substituted indoles containing oxadiazole and triazole moieties.
Chemical Characterization and Theoretical Studies
- Fluorinated α-Aminonitrile Compounds : The synthesis and characterization of fluorinated α-aminonitrile compounds, including their docking into enzymes, are discussed by (Brahmachari et al., 2015).
Miscellaneous Applications
- Synthesis of Peptides : The preparation of di- and tripeptides by coupling N-protected aminoacyl benzotriazoles with unprotected amino acids in acetonitrile is explored by (Katritzky et al., 2006).
- Rhodamine-Azacrown Based Fluorescent Probe : A study on a fluorescent probe for Al3+ and Fe3+ in different solvents including acetonitrile is presented by (Fang et al., 2014).
Mechanism of Action
Target of Action
The compound 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives .
Mode of Action
The interaction of this compound with its targets leads to a variety of biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse due to the broad-spectrum biological activities of indole derivatives . The compound’s effects on these pathways lead to its various biological activities, contributing to its potential for therapeutic applications .
Result of Action
The molecular and cellular effects of this compound’s action would be dependent on its specific biological activity. For instance, if the compound exhibits antiviral activity, it could inhibit viral replication within the cell .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . Therefore, the future direction could be the synthesis of various scaffolds of indole for screening different pharmacological activities .
Properties
IUPAC Name |
2-(6-amino-2,3-dihydroindol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-4-6-13-5-3-8-1-2-9(12)7-10(8)13/h1-2,7H,3,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLIAWLNKVWRQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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